molecular formula C12H6ClNO2 B5709802 3-chloro-4-nitrocyclopenta[a]indene

3-chloro-4-nitrocyclopenta[a]indene

Cat. No. B5709802
M. Wt: 231.63 g/mol
InChI Key: AUAJVFWTQRHITA-UHFFFAOYSA-N
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Description

3-chloro-4-nitrocyclopenta[a]indene is a highly reactive organic compound that belongs to the family of polycyclic aromatic hydrocarbons (PAHs). It has a chemical formula of C14H7ClNO2 and a molecular weight of 261.66 g/mol. This compound is widely used in scientific research due to its unique chemical properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-chloro-4-nitrocyclopenta[a]indene involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. It has been found to target multiple signaling pathways involved in cancer progression, including the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. It has been found to induce oxidative stress and DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. Additionally, it has been shown to inhibit angiogenesis and metastasis in various cancer models.

Advantages and Limitations for Lab Experiments

The advantages of using 3-chloro-4-nitrocyclopenta[a]indene in lab experiments include its high reactivity and potent anti-cancer activity. However, its limitations include its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are many potential future directions for the use of 3-chloro-4-nitrocyclopenta[a]indene in scientific research. These include the development of new anti-cancer drugs based on its chemical structure, the study of its interactions with other compounds and biomolecules, and the optimization of its synthesis and purification methods. Additionally, further research is needed to better understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 3-chloro-4-nitrocyclopenta[a]indene involves several steps, including the condensation of 2-nitrobenzaldehyde with cyclopentadiene, followed by the chlorination of the resulting product using thionyl chloride. The final product is obtained after purification using column chromatography.

Scientific Research Applications

3-chloro-4-nitrocyclopenta[a]indene has been extensively used in scientific research for various applications, including the development of new drugs, the synthesis of organic compounds, and the study of chemical reactions. It has been found to exhibit potent anti-cancer activity by inducing apoptosis in cancer cells. Additionally, it has been used as a precursor for the synthesis of other organic compounds, such as cyclopenta[a]indene derivatives.

properties

IUPAC Name

1-chloro-8-nitrocyclopenta[a]indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClNO2/c13-9-5-4-8-6-7-2-1-3-10(14(15)16)12(7)11(8)9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAJVFWTQRHITA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C3=C(C=CC3=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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